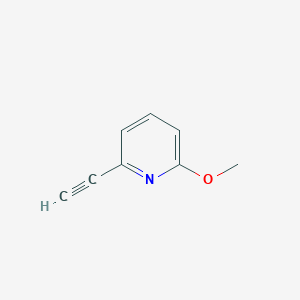

2-Ethynyl-6-methoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLJFFXJQWGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432154 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512197-92-1 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethynyl 6 Methoxypyridine

Precursor Synthesis Routes

The successful synthesis of 2-ethynyl-6-methoxypyridine hinges on the efficient preparation of its key precursors: a halogenated pyridine (B92270) intermediate and a suitable ethynylating agent.

Synthesis of Halogenated Pyridine Intermediates (e.g., 2-chloro-6-methoxypyridine)

The most common halogenated precursor for the synthesis of this compound is 2-chloro-6-methoxypyridine (B123196). This compound can be synthesized from 2,6-dichloropyridine (B45657). One common route involves the nucleophilic substitution of one of the chlorine atoms with a methoxy (B1213986) group. For instance, 2,6-dichloropyridine can be nitrated to form 2,6-dichloro-3-nitropyridine, which can then undergo selective methoxylation. google.com In this process, treatment of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 2-amino-6-methoxy-3-nitropyridine. google.com

A more direct approach involves the reaction of 2-chloropyridine (B119429) with methanol in the presence of a base like sodium methoxide. This reaction typically proceeds by heating the mixture to reflux for several hours. The commercial availability of 2-chloro-6-methoxypyridine also makes it a readily accessible starting material for many synthetic applications. researchgate.netnist.gov

Preparation of Ethynyl (B1212043) Precursors (e.g., trimethylsilylacetylene)

Trimethylsilylacetylene (B32187) is a widely used and commercially available ethynyl precursor. Its utility stems from the fact that the trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling. wikipedia.org

The preparation of trimethylsilylacetylene can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with acetylene (B1199291), followed by quenching with trimethylsilyl chloride. wikipedia.org This process generates the desired silylated alkyne. Alternatively, deprotonation of acetylene with a strong base like n-butyllithium followed by reaction with trimethylsilyl chloride is also an effective method. The TMS group can be readily removed later in the synthetic sequence under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol, to reveal the terminal alkyne. wikipedia.org

Cross-Coupling Reactions for Ethynyl Group Introduction

The introduction of the ethynyl group onto the 2-position of 6-methoxypyridine is most effectively accomplished through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being the premier method.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orggold-chemistry.org This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis.

The general reaction for the synthesis of a this compound derivative is as follows:

A representative scheme for the Sonogashira coupling to form a protected this compound derivative.

The choice of catalyst and ligand is crucial for the success of the Sonogashira coupling, particularly when using less reactive aryl chlorides like 2-chloro-6-methoxypyridine.

Catalyst Systems: The most common catalyst system for the Sonogashira reaction employs a palladium(0) source and a copper(I) salt as a co-catalyst. wikipedia.org Typical palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). wikipedia.orglibretexts.org The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The copper(I) co-catalyst, usually copper(I) iodide (CuI), is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Ligand Effects: The ligands coordinated to the palladium center play a critical role in the catalytic cycle. Phosphine (B1218219) ligands are the most common, with triphenylphosphine (B44618) (PPh₃) being a standard choice. wikipedia.org The electronic and steric properties of the phosphine ligand can significantly influence the reaction's efficiency. Electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

For challenging couplings involving electron-rich or sterically hindered aryl chlorides, more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands may be employed. libretexts.org These ligands can improve catalyst stability and activity.

The optimization of reaction conditions is essential to achieve high yields and minimize side reactions in the Sonogashira coupling of 2-chloro-6-methoxypyridine.

Solvents: A variety of solvents can be used for the Sonogashira reaction. Amine bases such as triethylamine (B128534) or diisopropylamine (B44863) can often serve as both the base and the solvent. wikipedia.org Other common solvents include tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Temperature: Sonogashira reactions are known for proceeding under relatively mild conditions, often at room temperature. gold-chemistry.org However, for less reactive substrates like 2-chloro-6-methoxypyridine, elevated temperatures may be necessary to drive the reaction to completion. The optimal temperature is typically determined empirically and is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the reactants or products.

Bases: A base is required to neutralize the hydrogen halide that is formed as a byproduct of the reaction and to facilitate the deprotonation of the terminal alkyne. wikipedia.org Amine bases such as triethylamine (Et₃N) and diisopropylamine (DIPA) are commonly used. wikipedia.org Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in copper-free Sonogashira protocols. The choice of base can impact the reaction rate and the formation of byproducts.

A summary of typical reaction conditions for Sonogashira couplings of related substrates is provided in the table below.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |

| 2-Chloro-6-(4-methoxyphenoxy)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | 60 °C | - |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 °C | Good to excellent |

| 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMSO | 100 °C (Microwave) | - |

Alternative Acetylene Coupling Methods

While Sonogashira coupling is a primary method for introducing the ethynyl group, alternative strategies exist that may offer advantages in terms of catalyst cost, availability, or reaction conditions. These methods often involve different transition metal catalysts or coupling partners. For instance, copper-catalyzed reactions of propargyl bromides with nitriles can provide access to alkynylpyridines. acs.org Low-valent niobium has also been shown to catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridine derivatives. acs.org Nickel-catalyzed cycloadditions are another viable route for constructing the pyridine ring with the desired substitution pattern from alkynes and nitriles. acs.org These alternatives can be crucial in cases where palladium-based catalysts lead to undesired side reactions or prove inefficient for a specific substrate.

Strategies for Introducing the Methoxy Group

The introduction of a methoxy group onto the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through several methods, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution with Methoxide

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide, onto a pyridine ring, particularly when a good leaving group (e.g., a halogen) is present. The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions. stackexchange.comyoutube.com

When a nucleophile like sodium methoxide (NaOCH₃) attacks a halopyridine at the 2- or 4-position, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com This resonance stabilization lowers the activation energy for the reaction, making the substitution feasible. stackexchange.com In contrast, attack at the 3-position does not allow for this stabilization, making the reaction much slower. youtube.com

A practical application of this is the synthesis of 2-amino-6-methoxy-3-nitropyridine, where 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol. google.com Similarly, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide can selectively yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov These examples demonstrate the utility of SNAr in preparing methoxypyridine intermediates from readily available halopyridines.

Table 1: Examples of Nucleophilic Aromatic Substitution for Methoxypyridine Synthesis

| Starting Material | Reagent | Product | Reference |

| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide | 2-amino-6-methoxy-3-nitropyridine | google.com |

| 2,6-dibromo-3-aminopyridine | Sodium Methoxide | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |

| 2-chloropyridine | Sodium Methoxide | 2-methoxypyridine (B126380) | youtube.com |

Other Methoxylation Techniques

Beyond SNAr, other techniques can be employed for pyridine methoxylation. One approach involves the oxidation of pyridylboronic acids or their esters. youtube.com These boron-containing intermediates can be prepared from halopyridines and subsequently oxidized to introduce a hydroxyl group, which can then be alkylated to a methoxy group. Another strategy involves the chemistry of pyridine N-oxides. acs.org The N-oxide can be treated with reagents like acetic anhydride (B1165640) to facilitate functionalization of the ring, which can be a pathway to later introduce an oxygen-containing group. youtube.com While direct C-H hydroxylation of pyridines is challenging due to the ring's high oxidation potential, these multi-step sequences provide alternative routes. acs.org

Regioselective Synthesis Approaches for this compound Isomers

Achieving the specific 2,6-disubstitution pattern of this compound requires careful control of the reaction sequence and conditions. A common and effective strategy begins with a symmetrically substituted precursor like 2,6-dichloropyridine or 2,6-dibromopyridine.

The synthesis can proceed via two main pathways:

Methoxylation followed by Ethynylation: In this route, one of the halogen atoms is first substituted by a methoxide group via an SNAr reaction. The resulting 2-halo-6-methoxypyridine intermediate is then subjected to a cross-coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group at the remaining halogenated position.

Ethynylation followed by Methoxylation: Alternatively, one halogen can be converted to the ethynyl group first, followed by nucleophilic substitution of the second halogen with methoxide.

The choice of pathway can be influenced by the reactivity of the intermediates and the compatibility of the functional groups with the reaction conditions. For example, the presence of an electron-withdrawing nitro group can direct the regioselectivity of methoxylation. In the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) from 2,6-dichloro-3-nitropyridine, nitration is performed first, followed by a selective methoxylation that displaces the chlorine at the 6-position. google.com

Furthermore, modern catalytic methods can build the substituted pyridine ring from acyclic precursors with high regioselectivity. Rhodium(III)-catalyzed coupling of α,β-unsaturated oxime esters with alkenes consistently forms 6-substituted pyridines, providing a predictable way to construct the core structure. nih.gov Similarly, zirconium-mediated procedures allow for the selective preparation of pyridine derivatives from two different alkynes and a nitrile, where the order of alkyne addition controls the final substitution pattern. acs.org

Asymmetric Synthesis and Enantioselective Approaches (If applicable)

The compound this compound is an achiral molecule as it does not possess any stereocenters and is not axially chiral. Therefore, discussions of asymmetric or enantioselective synthesis are not directly applicable to the preparation of the molecule itself. Such approaches would only become relevant if the compound were used as a ligand in a chiral metal complex or as a precursor for the synthesis of a larger, chiral molecule.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to pyridine synthesis include:

Catalysis: Using catalytic amounts of reagents is superior to stoichiometric amounts. This includes employing highly efficient metal catalysts like palladium or rhodium in cross-coupling and cyclization reactions, which reduces metal waste. nih.govbiosynce.com Iron-catalyzed cyclizations represent an even greener alternative, using a less toxic and more abundant metal. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are excellent examples, where multiple bonds are formed in a single operation, reducing the need for intermediate purification steps and minimizing solvent waste. nih.govresearchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ethanol (B145695) or water is a core principle. nih.govresearchgate.net Some pyridine derivatives can also be used in biphasic systems, which simplifies product separation and catalyst recycling, thereby avoiding energy-intensive distillation. biosynce.com

Energy Efficiency: Employing methods that proceed under milder conditions, such as lower temperatures or the use of microwave irradiation, can significantly reduce energy consumption. nih.govresearchgate.net Microwave-assisted synthesis has been shown to shorten reaction times from hours to minutes and increase product yields. researchgate.net

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Principle | Application in Pyridine Synthesis | Example/Benefit | Reference |

| Catalysis | Use of efficient metal catalysts; exploring earth-abundant metals. | Iron-catalyzed cyclization avoids more toxic heavy metals. | rsc.org |

| Atom Economy | One-pot, multicomponent reactions. | Synthesis of pyridines from four components in a single step reduces waste. | nih.govresearchgate.net |

| Safer Solvents | Use of ethanol or biphasic systems. | Ethanol is a renewable and less toxic solvent; biphasic systems aid catalyst recycling. | biosynce.comnih.gov |

| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times and energy input compared to conventional heating. | researchgate.net |

Reactivity and Derivatization of 2 Ethynyl 6 Methoxypyridine

Reactions of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality of 2-ethynyl-6-methoxypyridine is the primary site of its reactivity, enabling a range of addition and cycloaddition reactions.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgksbm.or.kr The ethynyl group of this compound makes it a valuable substrate for several types of click reactions. These reactions are known for their efficiency and biocompatibility, making them suitable for use in complex biological systems. thermofisher.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.net This reaction is characterized by its high regioselectivity and efficiency, proceeding under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The copper(I) catalyst significantly accelerates the reaction compared to the uncatalyzed version and ensures the specific formation of the 1,4-regioisomer. organic-chemistry.orgnih.gov The pyridine (B92270) nitrogen in this compound can act as a chelating ligand, potentially promoting the reaction rate and efficiency. researchgate.netthieme-connect.de

Table 1: Key Features of CuAAC

| Feature | Description |

| Reactants | Terminal Alkyne, Azide (B81097) |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields. organic-chemistry.orgnih.gov |

To circumvent the potential toxicity of the copper catalyst in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cycloalkyne that reacts readily with an azide without the need for a metal catalyst. magtech.com.cn While this compound itself is not a strained alkyne, it can be reacted with strained cycloalkynes that have been functionalized with an azide group. The driving force for this reaction is the relief of ring strain in the cycloalkyne. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) required nih.gov | No catalyst needed magtech.com.cn |

| Alkyne | Terminal alkyne nih.gov | Strained cycloalkyne magtech.com.cn |

| Biocompatibility | Potential cytotoxicity due to copper nih.gov | Generally considered more biocompatible nih.gov |

| Reaction Rate | Generally very fast | Can be slower than CuAAC, but highly dependent on the strain of the cycloalkyne magtech.com.cn |

The Inverse Electron Demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal reaction. It involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile. sigmaaldrich.comwikipedia.org The ethynyl group of this compound can serve as a dienophile in these reactions, particularly when activated. The reaction is known for its exceptionally fast kinetics and biocompatibility. rsc.org

The aforementioned click reactions have made this compound and similar alkynes valuable tools in bioconjugation and chemical biology. ksbm.or.krrsc.org These reactions allow for the precise and stable attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates, often within living systems. thermofisher.comthermofisher.com This enables a wide range of applications, including the labeling and tracking of biomolecules, the synthesis of antibody-drug conjugates (ADCs), and the development of targeted drug delivery systems. ksbm.or.krnih.gov The ability to perform these reactions in complex biological media without interfering with native biological processes is a key advantage. thermofisher.com

The reaction of ethynylpyridines with hydrohalic acids can lead to the formation of haloethenylpyridines. nih.gov For 2-ethynylpyridines, this reaction is proposed to proceed through the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group. nih.govacs.org This activation facilitates the nucleophilic attack of the halide anion on the alkyne. Research has shown that the 2-pyridyl group is crucial for this reactivity. acs.org Studies on similar systems have indicated that these reactions can proceed with high stereoselectivity, often yielding a single stereoisomer, which is presumed to be the Z-form. nih.gov

Oxidative Transformations of the Alkyne

While specific studies on the oxidative transformations of this compound are not extensively detailed in the provided results, the reactivity of the ethynyl group in related pyridine compounds suggests several potential pathways. The alkyne moiety is susceptible to oxidation, which can lead to the formation of various products depending on the reaction conditions and oxidizing agents employed.

For instance, oxidative coupling reactions are a common transformation for terminal alkynes. In the presence of a suitable catalyst, such as a copper salt, and an oxidant, this compound could undergo homocoupling to form 1,4-bis(6-methoxypyridin-2-yl)buta-1,3-diyne. Alternatively, cross-coupling with another terminal alkyne could yield unsymmetrical diynes. These reactions are fundamental in the synthesis of conjugated polymers and macrocycles.

Furthermore, oxidative cleavage of the alkyne is another possible transformation. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the carbon-carbon triple bond, potentially leading to the formation of a carboxylic acid at the 2-position of the pyridine ring, which would be 6-methoxypyridine-2-carboxylic acid. The specific outcomes of such reactions would be highly dependent on the precise conditions used.

Metal-Catalyzed Cycloadditions and Polymerizations

The ethynyl group of this compound is a key functional handle for participating in various metal-catalyzed cycloaddition and polymerization reactions. nih.govuwindsor.caresearchgate.net These reactions are powerful tools for constructing complex cyclic and polymeric structures.

One of the most significant reactions is the [2+2+2] cycloaddition, which allows for the efficient synthesis of highly substituted aromatic and heteroaromatic rings. nih.govresearchgate.net This process, catalyzed by transition metals such as cobalt, nickel, rhodium, and palladium, involves the combination of three unsaturated components. nih.govuwindsor.ca For example, the co-cyclotrimerization of this compound with two molecules of an alkyne would lead to a substituted benzene (B151609) ring. If a nitrile is used as one of the components, a substituted pyridine ring can be formed. uwindsor.ca The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

The alkyne functionality also enables this compound to undergo polymerization. For instance, under Sonogashira coupling conditions with dihaloarenes, it can form conjugated polymers. These materials are of interest due to their potential electronic and optical properties. Rare-earth metal complexes have also been explored as catalysts for the polymerization of functionalized pyridines, offering pathways to polymers with specific architectures and terminal functional groups. d-nb.info

Reactions of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows it to participate in reactions such as salt formation and coordination to metal centers.

Pyridinium Salt Formation and its Influence on Reactivity

The pyridine nitrogen can be readily alkylated or protonated to form a pyridinium salt. rsc.org This transformation significantly alters the electronic properties of the molecule, which in turn influences its reactivity. nih.govclockss.org

The formation of a pyridinium salt enhances the electrophilicity of the ethynyl group. acs.org This is because the positively charged nitrogen atom acts as a strong electron-withdrawing group, pulling electron density away from the alkyne. This activation facilitates nucleophilic attack on the triple bond. For example, the hydrochlorination of 2-ethynylpyridines proceeds efficiently upon formation of the pyridinium hydrochloride salt, where the chloride counteranion is in close proximity to the activated alkyne, leading to a facile addition reaction. acs.org

The reactivity of pyridinium salts can be further tuned by the nature of the substituent on the nitrogen atom. nih.govclockss.org For instance, N-acylpyridinium salts are versatile intermediates in organic synthesis. The reactivity of these salts can be controlled to achieve different outcomes, such as direct C4-sulfonylation or a three-component sulfonative pyridylation of alkenes, by switching between one- and two-electron reaction pathways. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Influence of Pyridinium Salt |

| Hydrochlorination | Hydrochloric acid | 2-(2-chloroethenyl)pyridine derivative | Enhances electrophilicity of the alkyne acs.org |

| C4-Sulfonylation | Sulfinates, base | C4-sulfonylated pyridine | Controlled by one- vs. two-electron pathways nih.gov |

| Sulfonative Pyridylation | Sulfinates, visible light | β-pyridyl alkyl sulfones | Controlled by one- vs. two-electron pathways nih.gov |

Coordination Chemistry with Transition Metals

This compound is an effective ligand in coordination chemistry, capable of binding to transition metals through its pyridine nitrogen. utc.eduresearchgate.net This coordination can lead to the formation of a wide array of organometallic complexes with interesting structural and electronic properties.

The design of ligands based on the this compound scaffold allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net The pyridine ring provides a strong coordination site, while the ethynyl and methoxy (B1213986) groups can be modified to alter the steric and electronic environment around the metal center. mdpi.com

For example, the ethynyl group can be used as a rigid linker to connect the pyridine core to other functional units, creating bidentate or polydentate ligands. This is a common strategy in the design of ligands for catalysis and materials science. utc.edu The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring or at the terminus of the alkyne. These modifications can influence the stability, reactivity, and photophysical properties of the corresponding metal complexes. mdpi.com

This compound and its derivatives can form stable complexes with a variety of transition metals, including ruthenium, cobalt, and platinum. utc.eduresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor.

For instance, ruthenium(II) and cobalt(III) complexes with cis-coordinated 2-ethynylpyridine (B158538) ligands have been synthesized. utc.edu These complexes can serve as "metallohinges" for the construction of larger, trans-spanning bidentate ligands. utc.edu The coordination of the pyridine nitrogen to the metal center is a key step in the formation of these structures. The resulting organometallic complexes can exhibit interesting electrochemical and spectroscopic properties, which are influenced by both the metal and the ligand framework.

| Metal Center | Ancillary Ligands | Complex Type | Potential Application |

| Ruthenium(II) | p-cymene, PMe3 | Metallohinge for trans-spanning ligands | Catalysis utc.edu |

| Cobalt(III) | Cp*, PMe3 | Metallohinge for trans-spanning ligands | Catalysis utc.edu |

| Platinum(II) | 2-Phenylpyridine | Cyclometalated complex | Photophysical studies researchgate.net |

Catalytic Applications of Derived Complexes

Complexes derived from this compound and similar structures have shown significant catalytic activity in various organic transformations. For instance, rhenium complexes with ligands derived from pyridyl-1,2,3-triazoles, which can be synthesized from ethynylpyridines, are effective catalysts for the electroreduction and photoreduction of CO2. acs.org The catalytic activity of these complexes is influenced by the electronic properties of the ligands, where electron-donating or -withdrawing groups can tune the catalytic potential. acs.org

Ruthenium complexes have also demonstrated broad catalytic applications. Cycloruthenated complexes are effective in C-H alkylation and have been used in late-stage functionalization of complex molecules. nih.gov Furthermore, ruthenium catalysts derived from N-(2-pyridyl)NHC ligands have been utilized in C(sp³)–H activation for C–N and C–O bond formation. nih.gov

Iron complexes, valued for their low cost and toxicity, are also prominent in catalysis. They have been employed in a range of reactions including oxidation, C-C bond formation, and polymerization. mdpi.com Specifically, iron(II) complexes with NCCN ligands can catalyze Wittig-type reactions for olefin synthesis. mdpi.com

Copper(II) complexes with ligands such as 2,2′:6′,2′′-terpyridine and 2,6-di(thiazol-2-yl)pyridine derivatives have been investigated for their catalytic activity in the oxidation of alkanes and alcohols. rsc.org Molybdenum(VI) Schiff base complexes have also been shown to be efficient and selective catalysts for the oxidation of various olefins. nih.gov

A summary of representative catalytic applications is provided in the table below.

| Catalyst Type | Ligand/Complex Structure | Reaction Type | Application |

| Rhenium Complexes | Pyridyl-1,2,3-triazole based | CO2 Reduction | Electrocatalytic and photocatalytic conversion of CO2 to CO. acs.org |

| Ruthenium Complexes | Cycloruthenated complexes | C-H Alkylation | Late-stage functionalization of complex molecules. nih.gov |

| Ruthenium Complexes | N-(2-pyridyl)NHC-derived | C(sp³)–H Activation | C–N and C–O bond formation. nih.gov |

| Iron Complexes | Iron(II) NCCN complexes | Olefination | Wittig-type reactions. mdpi.com |

| Copper(II) Complexes | 2,2′:6′,2′′-terpyridine derivatives | Oxidation | Oxidation of alkanes and alcohols. rsc.org |

| Molybdenum(VI) Complexes | Schiff base complexes | Oxidation | Epoxidation of olefins. nih.gov |

Reactions of the Methoxy Group (Demethylation, Cleavage)

The methoxy group of this compound is susceptible to cleavage, a common reaction for methoxypyridine derivatives. Demethylation can be achieved using various reagents. For example, treatment of 4-methoxypyridine (B45360) with L-selectride in THF at reflux results in the formation of 4-hydroxypyridine. researchgate.net Another method involves the use of BBr3, often in combination with other reagents like TBAI, for the demethylation of protected pyridones. researchgate.net

In some cases, the cleavage of the methoxy group can occur concurrently with other transformations. For instance, a Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) with an acyl chloride in the presence of aluminum chloride can lead to the selective cleavage of one methoxy group followed by acylation. nih.govnih.gov

Functionalization of the Pyridine Ring

The pyridine ring of this compound can be functionalized through several synthetic strategies.

Electrophilic Aromatic Substitution (If applicable)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like a methoxy group can facilitate such reactions. For 2-methoxypyridine (B126380), electrophilic substitution is expected to occur at specific positions on the ring. chegg.com The ethynyl group, being electron-withdrawing, would further influence the regioselectivity of the substitution, typically directing incoming electrophiles to the 4- and 6-positions.

Nucleophilic Aromatic Substitution (If applicable)

Nucleophilic aromatic substitution (SNA) on the pyridine ring is a common reaction, particularly when a good leaving group is present. youtube.comnih.gov While this compound itself does not have a typical leaving group, its derivatives can undergo such reactions. For instance, halopyridines are frequently used as substrates for SNAr reactions. youtube.com The methoxy group itself can sometimes be displaced by strong nucleophiles under certain conditions, as seen in the amination of methoxypyridines using sodium hydride and lithium iodide. ntu.edu.sg The reaction is favored by electron-withdrawing groups on the ring which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Metalation and Subsequent Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of substituted pyridines. In a related example, 2-chloro-6-methoxypyridine (B123196) can be regioselectively metalated at the C3 position using s-BuLi, followed by reaction with various electrophiles. researchgate.netacs.org A similar strategy could potentially be applied to this compound, allowing for the introduction of a wide range of functional groups at the C3 position. For instance, a bromo-substituted methoxypyridine can be treated with n-BuLi and then with dry ice to introduce a carboxylic acid group. google.com

Cascade and Multicomponent Reactions Involving this compound

This compound is a valuable building block in cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. kaskaden-reaktionen.deorganic-chemistry.org

One notable example is the synthesis of 2-(pyrazol-3-yl)pyridines through a cascade reaction. rsc.org In this process, this compound reacts with an N-tosylhydrazone to form the corresponding pyrazolylpyridine derivative. rsc.org This reaction can also be performed as a three-component reaction involving an α-bromoketone, a pyrazole (B372694), and a sulfonohydrazide. rsc.org

The ethynyl group in similar compounds has been shown to participate in cascade cycloaddition reactions. For example, (2-ethynylphenyl)methanol (B87926) can undergo cascade reactions with chalcones to form spiroketals and oxa-bridged heterocycles. researchgate.net Halonium-initiated cascade reactions of 1-alkenoylcyclopropanecarboxamides, which bear some structural resemblance, lead to the formation of dihydrofuropyridinones. lnu.edu.cn

Multicomponent reactions (MCRs) are another area where ethynylpyridines can be utilized. rug.nl For instance, the Groebke-Bienaymé-Blackburn three-component reaction (GBB-3CR) involves the reaction of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org While not directly involving this compound, this highlights the potential of pyridine derivatives in MCRs.

A summary of these complex reactions is presented below.

| Reaction Type | Reactants | Product |

| Cascade Reaction | This compound, N-tosylhydrazone | 2-(Pyrazol-3-yl)pyridine derivative. rsc.org |

| Three-Component Reaction | This compound, α-bromoketone, pyrazole, sulfonohydrazide | 2-(Pyrazol-3-yl)pyridine derivative. rsc.org |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental spectra for 2-ethynyl-6-methoxypyridine are not widely published, the expected chemical shifts for both proton (¹H) and carbon (¹³C) nuclei can be predicted with high accuracy based on established principles and data from analogous structures, such as 2-methoxy-6-methylpyridine (B1310761) and other ethynylpyridines.

¹H NMR: The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the single acetylenic proton. The methoxy (B1213986) group protons would appear as a sharp singlet. The pyridine protons, designated H-3, H-4, and H-5, form a coupled system. The H-4 proton is expected to appear as a triplet, being coupled to both H-3 and H-5. The H-3 and H-5 protons would appear as doublets. The acetylenic proton (≡C-H) typically resonates as a singlet in a characteristic downfield region.

¹³C NMR: The ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom in the molecule. The two quaternary carbons of the ethynyl (B1212043) group (C≡C) would have characteristic chemical shifts in the sp-hybridized region. The carbon atom of the methoxy group (-OCH₃) will appear as a single peak in the upfield region. The six carbons of the pyridine ring will have shifts influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyridine Ring | C2 | - | ~149.0 |

| Pyridine Ring | C3 | ~7.10 (d) | ~112.0 |

| Pyridine Ring | C4 | ~7.65 (t) | ~139.5 |

| Pyridine Ring | C5 | ~6.80 (d) | ~110.0 |

| Pyridine Ring | C6 | - | ~163.0 |

| Methoxy Group | -OCH₃ | ~3.95 (s) | ~53.5 |

| Ethynyl Group | C≡CH | - | ~83.0 |

| Ethynyl Group | C≡CH | ~3.10 (s) | ~78.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netdur.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent pyridine ring protons: H-3 with H-4, and H-4 with H-5, confirming their positions relative to one another. ua.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would definitively link the signals of H-3, H-4, and H-5 to their corresponding carbons (C-3, C-4, and C-5), the methoxy protons to the methoxy carbon, and the acetylenic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations would include the methoxy protons to the C-6 carbon, and the acetylenic proton to both C-2 and the internal sp-hybridized carbon. The pyridine protons would also show correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. researchgate.net For this molecule, a key NOESY cross-peak would be expected between the methoxy group protons and the H-5 proton of the pyridine ring, providing definitive proof of the substituent's location at the C-6 position.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. acs.org This precision allows for the unambiguous determination of the molecular formula. For this compound (C₈H₇NO), the exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Finding |

|---|---|---|---|

| C₈H₇NO | [M+H]⁺ | 134.06004 | Confirmation of elemental composition |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the analysis of the intact molecule with minimal fragmentation. rsc.org Given the presence of the basic nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently in positive ion mode. The ESI-MS spectrum would predominantly feature the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. covalentmetrology.com The spectra are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

For this compound, the spectra would be dominated by vibrations of the pyridine ring, the methoxy group, and the ethynyl group. Analysis of the closely related 2-methoxy-6-methylpyridine provides a strong basis for assigning the ring and methoxy vibrations. researchgate.net The key distinguishing features would be the sharp, characteristic bands of the alkyne.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| ≡C-H Stretch | Alkyne | ~3300 | ~3300 | Strong (IR), Strong (Raman) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | 3100-3000 | Medium |

| C-H Stretch (Asymmetric) | -OCH₃ | ~2950 | ~2950 | Medium |

| C-H Stretch (Symmetric) | -OCH₃ | ~2840 | ~2840 | Medium |

| C≡C Stretch | Alkyne | ~2115 | ~2115 | Weak (IR), Strong (Raman) |

| C=N, C=C Stretch | Pyridine Ring | 1610, 1580, 1470 | 1610, 1580, 1470 | Strong |

| C-O Stretch | Methoxy | ~1250 | ~1250 | Strong |

| C-H In-plane Bend | Pyridine Ring | 1150, 1080 | 1150, 1080 | Medium |

| Ring Breathing | Pyridine Ring | ~1000 | ~1000 | Weak (IR), Strong (Raman) |

| C-H Out-of-plane Bend | Pyridine Ring | ~780 | - | Strong |

The C≡C stretching vibration is often weak in the IR spectrum due to a small change in dipole moment but is typically strong and sharp in the Raman spectrum due to the high polarizability of the triple bond. Conversely, the C-O stretching of the methoxy group and the out-of-plane C-H bending of the aromatic ring are expected to be prominent in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the necessary information to construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be accurately determined.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable tools for the separation, identification, and purification of chemical compounds. The purity of this compound is a critical parameter, and techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for its assessment.

Gas Chromatography (GC) is another cornerstone of purity determination, particularly for volatile compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The purity of this compound has been reported by some suppliers to be determined by GC, with typical purities around 95%. scisupplies.eu The selection of an appropriate column and temperature program is crucial for achieving good separation from any impurities.

In synthetic preparations, column chromatography is a fundamental purification technique. Research articles describing the synthesis of derivatives of this compound often mention the use of flash column chromatography on silica (B1680970) gel to isolate the desired product from reaction byproducts and unreacted starting materials. acs.orgvu.lt The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. acs.org

The following table summarizes the purity data for this compound as reported by various sources, highlighting the use of chromatographic techniques in quality control.

| Compound Name | Purity | Analytical Method |

| This compound | 98% | Not Specified |

| This compound | 95.0% | GC |

| 5-[2-[5-Chloro-2-[[(5-ethoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-2-pyridinecarboxylic acid | ≥98% | HPLC |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab-initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are fundamental to modern computational chemistry. nih.gov These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. nih.gov DFT methods, in particular, have become a popular choice due to their balance of accuracy and computational cost, making them well-suited for studying organic molecules like pyridine (B92270) derivatives. researchgate.net

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Ethynyl-6-methoxypyridine, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, have successfully used methods like DFT with the B3LYP functional to achieve this. nih.govbldpharm.com

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. Such an analysis is critical for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP) |

| C≡C bond length (Å) | Data not available |

| C-C (ring-ethynyl) bond length (Å) | Data not available |

| C-O bond length (Å) | Data not available |

| Pyridine ring bond lengths (Å) | Data not available |

| C-O-C bond angle (°) | Data not available |

| Ring-ethynyl bond angle (°) | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the normal modes of vibration for the molecule. The results can be used to simulate an infrared (IR) and Raman spectrum, which can then be compared with experimental spectra to confirm the structure and assign spectral bands. nih.govcore.ac.uk A key check in this analysis is the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For this compound, an FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. aimspress.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net NBO analysis can quantify the delocalization of electron density, which is particularly useful for understanding hyperconjugative and resonance effects. researchgate.net For this compound, NBO analysis would offer insights into the interactions between the pyridine ring, the ethynyl (B1212043) group, and the methoxy (B1213986) group, and how these interactions influence the molecule's stability and reactivity.

Reaction Mechanism Studies using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For this compound, computational studies could be used to investigate a variety of reactions, such as electrophilic or nucleophilic additions to the ethynyl group, or substitution reactions on the pyridine ring. While no specific studies on this molecule have been published, research on related pyridine derivatives has demonstrated the utility of these methods.

Molecular Dynamics Simulations (If applicable for interactions)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in solution or in complex environments like biological systems.

For this compound, MD simulations could be employed to study its interactions with solvents, or to investigate its potential binding to a biological target such as a protein. These simulations would provide a dynamic picture of the interactions, complementing the static information obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for their biological effects.

General QSAR studies on pyridine derivatives have highlighted the importance of features like the presence and position of methoxy (-OCH3) groups in influencing antiproliferative activity. nih.gov For a meaningful QSAR analysis of this compound, a dataset of structurally related compounds with corresponding biological activity data would be required. Such an analysis would typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive model.

Without specific studies on this compound, it is not possible to provide a detailed QSAR model or associated data tables.

Applications of 2 Ethynyl 6 Methoxypyridine in Chemical and Biological Research

Medicinal Chemistry Research

The structural motif of 2-Ethynyl-6-methoxypyridine, combining a pyridine (B92270) ring with ethynyl (B1212043) and methoxy (B1213986) groups, offers a versatile platform for the design and synthesis of novel molecules with therapeutic potential. The electron-donating methoxy group and the reactive ethynyl group can be strategically utilized to modulate the physicochemical properties and biological activity of resulting compounds.

Targeted Protein Degraders

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes small molecules, known as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. sigmaaldrich.comnjbio.com These heterobifunctional molecules typically consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. njbio.comnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. sigmaaldrich.comnih.gov

While direct utilization of this compound in published PROTACs is not prominent, its structural components are relevant to the design of these degraders. The pyridine core is a common feature in many bioactive molecules and can serve as a scaffold for the target-binding ligand. The ethynyl group offers a versatile handle for click chemistry or other conjugation methods to attach the linker, a critical component in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com The modular nature of PROTAC synthesis allows for the systematic variation of ligands and linkers to achieve desired degradation efficacy and selectivity. sigmaaldrich.com

Recent advancements in TPD have expanded beyond traditional PROTACs, with the development of degraders for a wide range of targets, including those previously considered "undruggable". njbio.comyoutube.com For instance, degraders for the androgen receptor (AR) and estrogen receptor (ER), such as ARV-110 and ARV-471, have shown promise in clinical trials for cancer therapy. njbio.com The design of such molecules often involves extensive medicinal chemistry efforts to optimize their properties, a process where versatile building blocks like substituted pyridines could play a significant role.

Radioligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This is achieved through the use of radioligands, which are biologically active molecules labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

Analogs of this compound have been successfully developed as PET radioligands for imaging metabotropic glutamate (B1630785) receptor 5 (mGluR5) in the central nervous system. nih.govnih.gov For example, 2-(2-(5-[¹¹C]methoxypyridin-3-yl)ethynyl)pyridine, also known as [¹¹C]M-PEPy, has been synthesized and evaluated for this purpose. nih.gov The synthesis of its precursor involved the Sonogashira cross-coupling of 2-ethynylpyridine (B158538) with 3-bromo-5-methoxypyridine. nih.gov This highlights the utility of the ethynylpyridine scaffold in constructing molecules that can be readily radiolabeled.

| Radioligand Precursor | Target | Application |

| 7-methyl-2-exo-[3'-(2-bromopyridin-3-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptors | Precursor for [¹⁸F]XTRA |

| 7-methyl-2-exo-[3'-(6-bromopyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptors | Precursor for [¹⁸F]AZAN |

This table presents precursors to PET radioligands that share structural similarities with this compound, illustrating the utility of the pyridine motif in radiotracer development. nih.gov

Modulators of G Protein-Coupled Receptors (GPCRs), e.g., mGluR5 Antagonists

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major targets for drug discovery. nih.gov Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease. nih.govwipo.int

A significant body of research has focused on the development of mGluR5 negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site and inhibit its activity. Several potent and selective mGluR5 NAMs are structurally related to this compound. Notable examples include 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). nih.gov These compounds have been instrumental in elucidating the physiological and pathological roles of mGluR5. nih.gov

The ethynylpyridine core is a key pharmacophore in this class of compounds. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on both the pyridine and the ethynyl-linked aromatic ring can significantly impact potency, selectivity, and pharmacokinetic properties. The methoxy group in this compound could potentially influence binding affinity and metabolic stability. A patent for ethynyl derivatives as mGluR5 modulators suggests the broad applicability of this chemical scaffold in developing treatments for a range of disorders. wipo.int

| Compound | Target | Activity |

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | Negative Allosteric Modulator |

| 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) | mGluR5 | Negative Allosteric Modulator |

| 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) | mGluR5 | Negative Allosteric Modulator |

This table showcases prominent mGluR5 negative allosteric modulators that share the ethynylpyridine scaffold with this compound. nih.gov

Design of Bioactive Molecules and Drug Discovery

The pyridine ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The incorporation of a methoxypyridine unit has been a successful strategy in the development of novel therapeutics, including gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, which can be crucial for target engagement.

The ethynyl group in this compound provides a valuable tool for synthetic chemists. It can participate in a variety of chemical reactions, such as Sonogashira coupling, click chemistry, and cyclization reactions, allowing for the facile introduction of diverse chemical functionalities. nih.gov This enables the creation of large libraries of compounds for high-throughput screening and the optimization of lead compounds.

The synthesis of nitropyridine derivatives, which can be subsequently modified to a wide range of bioactive molecules, further underscores the importance of substituted pyridines in medicinal chemistry. nih.gov These precursors can be used to generate compounds with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.

Inhibitors of Biological Targets (e.g., Mycobacterium tuberculosis glutamine synthetase)

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for new anti-tubercular drugs with novel mechanisms of action. mdpi.comnih.gov Glutamine synthetase (GS) is an essential enzyme for the survival of M. tuberculosis and represents a promising drug target. mdpi.comnih.govnih.gov This enzyme is involved in nitrogen metabolism and the biosynthesis of the mycobacterial cell wall. nih.gov

While there is no direct evidence of this compound as an inhibitor of M. tuberculosis glutamine synthetase (MtGS), research has identified other pyridine-containing scaffolds as potent inhibitors. For example, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like MtGS inhibitors. diva-portal.org These compounds bind to the ATP-binding site of the enzyme. nih.gov

The development of MtGS inhibitors requires a careful balance of potency against the bacterial enzyme and selectivity over the human isoform. mdpi.com The structural features of this compound, including its potential for modification via the ethynyl group, could be exploited to design novel inhibitors targeting either the glutamate or the ATP binding site of MtGS.

| Inhibitor Class | Target | Mechanism of Action |

| 3-Amino-imidazo[1,2-a]pyridines | M. tuberculosis glutamine synthetase | ATP-competitive inhibition |

| 2,4,5-trisubstituted imidazoles | M. tuberculosis glutamine synthetase | ATP-competitive inhibition |

| L-methionine-SR-sulfoximine (MSO) | M. tuberculosis glutamine synthetase | Glutamate-binding site inhibition |

This table provides examples of inhibitor classes for Mycobacterium tuberculosis glutamine synthetase, some of which contain a pyridine motif, highlighting the potential for pyridine-based compounds in this area of research. mdpi.comdiva-portal.org

Anticancer Research

The search for novel anticancer agents is a major focus of medicinal chemistry research. Pyridine-containing compounds have a long history in oncology, with many approved drugs incorporating this heterocyclic core. The diverse reactivity and substitution patterns of the pyridine ring allow for the generation of compounds with a wide range of anticancer activities.

Derivatives of 2-methoxypyridine (B126380) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showed potent inhibition against several human cancer cell lines. mdpi.com In this series, the presence and position of substituents on the aryl ring were found to significantly influence the anticancer activity. mdpi.com

Furthermore, 6-methoxynaphthalene derivatives, which share the methoxyaryl moiety with this compound, have also been investigated as potential anticancer agents. researchgate.net These compounds have shown promising inhibitory activity against colon cancer cell lines. researchgate.net While the direct anticancer activity of this compound has not been extensively reported, its structural features suggest that it could serve as a valuable building block for the synthesis of novel anticancer compounds. The ethynyl group, in particular, allows for the introduction of various pharmacophores that could enhance cytotoxic activity or target specific cancer-related pathways. For example, N-oxides of 2,6-disubstituted N-methylpiperidine derivatives have been investigated as bioreducible anti-tumor agents. nih.gov

| Compound Class | Cancer Cell Lines | Notable Findings |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Various human cancer cell lines | Potent inhibition, with activity influenced by aryl substituents. mdpi.com |

| 6-Methoxynaphthalene derivatives | Colon cancer cell line HCT-116 | Promising inhibitory activity. researchgate.net |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721, HeLa, and others | Induced apoptosis in cancer cells. nih.gov |

This table summarizes the anticancer research on compounds structurally related to this compound, indicating the potential of the methoxypyridine and related motifs in cancer drug discovery.

Neuroscience Research Tools

The pyridine moiety is a fundamental scaffold in medicinal chemistry, and its derivatives are prevalent in a wide array of FDA-approved drugs due to their ability to modulate biological processes. nih.gov The incorporation of a methoxypyridine core, in particular, has been a key strategy in the design of gamma-secretase modulators (GSMs) for neuroscience research, specifically in the context of Alzheimer's disease. acs.org

Gamma-secretase is a crucial enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Modulators of this enzyme that can selectively reduce the production of the toxic Aβ42 peptide are of significant interest as potential therapeutic agents. Research has demonstrated that compounds incorporating a methoxypyridine motif exhibit potent GSM activity, effectively lowering Aβ42 levels. acs.org The structural framework of this compound makes it a valuable precursor for the synthesis of such modulators. The ethynyl group provides a reactive handle for the facile introduction of diverse chemical entities through well-established coupling reactions, such as the Sonogashira coupling, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.

| Neuroscience Research Application | Key Structural Feature | Potential Role of this compound |

| Gamma-Secretase Modulators (GSMs) | Methoxypyridine Core | Serves as a key building block for the synthesis of novel GSMs. |

| Alzheimer's Disease Research | Amyloid-beta (Aβ) peptide reduction | Precursor for compounds aimed at reducing Aβ42 peptide levels. |

| Drug Discovery | Scaffold for medicinal chemistry | The ethynyl group allows for diversification to create libraries of potential drug candidates. |

Materials Science and Advanced Functional Materials

The combination of a π-conjugated system and a polar heterocyclic ring in this compound makes it an attractive component for the design of novel organic materials with tailored electronic and optical properties.

Synthesis of Organic Electronic Materials

Pyridine-containing polymers are known to exhibit interesting electronic properties, including electrical conductivity, making them suitable for applications in electronic devices. ontosight.ai The ethynyl group in this compound is a versatile functional group for the synthesis of conjugated polymers. Through polymerization reactions, this monomer can be incorporated into larger macromolecular structures, creating materials with extended π-conjugation, which is a prerequisite for charge transport. The methoxy group, being an electron-donating group, can further modulate the electronic properties of the resulting materials, influencing their energy levels and, consequently, their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Development of Optical Materials

Derivatives of 2-methoxypyridine have been shown to possess interesting photophysical properties, including luminescence. researchgate.netrsc.org The introduction of an ethynyl group provides a means to extend the π-conjugated system through coupling reactions, which can lead to materials with tunable absorption and emission characteristics. The rigid and linear nature of the ethynyl linkage can contribute to the formation of well-ordered structures, which is often beneficial for achieving high quantum yields in luminescent materials. These properties make this compound a promising building block for the development of new fluorophores and materials for optical applications.

Preparation of Polymer Science Building Blocks

The terminal alkyne of this compound makes it a valuable monomer for various polymerization techniques. For instance, it can undergo polymerization through the ethynyl group to form poly(acetylene) derivatives. Furthermore, the ethynyl group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing an efficient and highly selective method for the synthesis of functional polymers and complex macromolecular architectures. The pyridine and methoxy functionalities can impart specific properties, such as solubility and thermal stability, to the resulting polymers. ontosight.ai

| Material Application | Relevant Property | Role of this compound |

| Organic Electronics | π-Conjugation, Charge Transport | Monomer for synthesizing conjugated polymers. |

| Optical Materials | Luminescence, Tunable Photophysics | Building block for novel fluorophores. |

| Polymer Science | Reactive Monomer | Can be used in various polymerization reactions, including click chemistry. |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine-based ligands are widely used in the synthesis of MOFs due to the ability of the nitrogen atom to coordinate with metal centers. d-nb.infomdpi.com The this compound molecule offers a pyridine nitrogen for coordination and a terminal alkyne that can either be a non-coordinating functional group within the pores of the MOF or participate in post-synthetic modification. The presence of the methoxy group can influence the electronic environment of the pyridine nitrogen, potentially affecting the coordination strength and the properties of the resulting MOF. The incorporation of such functionalized ligands can lead to MOFs with tailored pore environments and functionalities for applications in gas storage, separation, and catalysis.

Catalysis Research

The pyridine scaffold is a common feature in ligands for transition metal catalysis. researchgate.net The nitrogen atom can act as a Lewis base to coordinate with a metal center, influencing its catalytic activity. The electronic properties of the pyridine ring can be tuned by substituents, thereby modulating the performance of the catalyst. The this compound molecule, with its electron-donating methoxy group and the ethynyl moiety, can act as a ligand in homogeneous catalysis. Gold complexes with pyridine ligands, for example, have shown catalytic activity in various organic transformations. acs.org The ethynyl group could also serve as a point of attachment to a solid support, enabling the development of heterogeneous catalysts.

Ligands for Transition Metal Catalysis

The pyridine scaffold is a cornerstone in coordination chemistry, with derivatives like 2,2'-bipyridine (B1663995) being recognized as "privileged" ligands for creating photofunctional transition-metal complexes. researchgate.netnih.gov These ligands are integral to fields like materials science, synthesis, and catalysis. researchgate.net The ability to modify pyridine rings with various functional groups allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. researchgate.netmdpi.com

While direct catalytic applications of this compound as a primary ligand are still an emerging area of research, its structure is highly promising. The nitrogen atom of the pyridine ring provides a coordination site for a transition metal, while the methoxy and ethynyl groups can modulate the electronic environment of the metal center. Pincer-type ligands, which often incorporate pyridine units, are crucial in homogeneous catalysis, and the expansion of such ligand scaffolds can significantly alter the properties of the metal complexes they form. mdpi.com The presence of the ethynyl group on the this compound backbone offers a reactive handle for further functionalization, potentially leading to the creation of more complex, multifunctional ligands with tailored catalytic activities.

Table 1: Features of Pyridine-Based Ligands in Catalysis

| Feature | Description | Relevance of this compound |

|---|---|---|

| Coordination Site | The nitrogen atom of the pyridine ring readily coordinates with transition metals. researchgate.net | Provides a stable anchor point for forming metal complexes. |

| Tunability | Substituents on the pyridine ring alter the steric and electronic properties of the ligand and the resulting catalyst. researchgate.net | The electron-donating methoxy group and the π-system of the ethynyl group influence the electron density at the metal center. |

| Scaffold for Complex Ligands | Pyridine derivatives are building blocks for multidentate and pincer-type ligands. mdpi.com | The reactive ethynyl group allows for post-synthesis modification to build more elaborate catalytic structures. |

Precursors for Novel Catalytic Systems

The synthetic utility of this compound extends to its role as a precursor for new catalytic systems. Halogenated pyridines, such as 2,6-dibromopyridine, are common starting materials for synthesizing more complex ligands like expanded terpyridines through nucleophilic substitution reactions. mdpi.com Similarly, the ethynyl group of this compound is a versatile functional group for building larger molecular architectures through cross-coupling reactions.

A prime example is the Sonogashira cross-coupling reaction, which joins terminal alkynes with aryl or vinyl halides. This reaction is instrumental in creating π-conjugated systems. nih.gov For instance, the synthesis of M-PEPy, a related compound, involves the Sonogashira cross-coupling of 2-ethynylpyridine with 3-bromo-5-methoxypyridine. nih.gov This demonstrates a clear pathway where this compound could be coupled with other functionalized rings or molecules to assemble novel, potentially bidentate or tridentate, ligands. These new ligands can then be used to create unique transition metal catalysts with enhanced or novel reactivity for applications in areas like visible-light-driven C-O and C-N coupling reactions. nih.gov

Chemical Biology and Biotechnology

The terminal alkyne functionality of this compound makes it particularly suitable for applications in chemical biology, where reactions must proceed with high specificity and efficiency in complex biological environments.

Cell Labeling and Imaging